molecular formula C7H6BrF2N B12852612 (2-Bromo-3,4-difluorophenyl)methanamine

(2-Bromo-3,4-difluorophenyl)methanamine

Cat. No.: B12852612
M. Wt: 222.03 g/mol
InChI Key: NXCVBNKFPKLJQF-UHFFFAOYSA-N
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Description

(2-Bromo-3,4-difluorophenyl)methanamine (CAS: 1980086-47-2) is a halogenated aromatic amine with the molecular formula C₇H₆BrF₂N and a molecular weight of 222.03 g/mol (free base) or 258.49 g/mol as its hydrochloride salt . The compound features a bromine atom at the 2-position and fluorine atoms at the 3- and 4-positions on the phenyl ring, attached to a methanamine group. This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its synthesis typically involves halogenation, Suzuki coupling, and nitrile reduction, as observed in analogous compounds .

Properties

IUPAC Name

(2-bromo-3,4-difluorophenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2N/c8-6-4(3-11)1-2-5(9)7(6)10/h1-2H,3,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCVBNKFPKLJQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CN)Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-3,4-difluorophenyl)methanamine typically involves the following steps:

  • Bromination: : The starting material, 3,4-difluoroaniline, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. This step introduces the bromine atom at the 2-position of the phenyl ring.

  • Amination: : The brominated intermediate is then subjected to amination. This can be achieved through a nucleophilic substitution reaction where the bromine atom is replaced by an amine group. Common reagents for this step include ammonia or primary amines under conditions such as heating or using a solvent like ethanol.

Industrial Production Methods

In an industrial setting, the production of (2-Bromo-3,4-difluorophenyl)methanamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-3,4-difluorophenyl)methanamine can undergo various chemical reactions, including:

  • Substitution Reactions: : The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding phenols.

  • Oxidation: : The amine group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.

  • Reduction: : The compound can be reduced to form the corresponding amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: Formation of 2-hydroxy-3,4-difluorophenylmethanamine.

    Oxidation: Formation of 2-bromo-3,4-difluoronitrobenzene.

    Reduction: Formation of 2-bromo-3,4-difluorophenylethylamine.

Scientific Research Applications

(2-Bromo-3,4-difluorophenyl)methanamine has several applications in scientific research:

  • Medicinal Chemistry: : It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

  • Biological Studies: : The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

  • Materials Science: : It is explored for its potential in creating novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (2-Bromo-3,4-difluorophenyl)methanamine exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, altering their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity, making it a valuable tool in drug design.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound is part of a broader class of halogenated methanamines. Key structural analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Functional Group
(2-Bromo-3,4-difluorophenyl)methanamine C₇H₆BrF₂N 222.03 Br (2), F (3,4) Methanamine
(4-Bromo-2,3-difluorophenyl)methanamine hydrochloride C₇H₆BrF₂N·HCl 258.49 Br (4), F (2,3) Methanamine (HCl salt)
1-(2-Bromo-3,5-difluorophenyl)methanamine hydrochloride C₇H₆BrF₂N·HCl 258.49 Br (2), F (3,5) Methanamine (HCl salt)
(3,4-Difluorophenyl)(2-methoxyphenyl)methanamine C₁₄H₁₃F₂NO 249.26 F (3,4), OCH₃ (2) Methanamine (aryl-substituted)
2-(2-Bromo-3,4-difluorophenyl)acetic acid C₈H₅BrF₂O₂ 259.03 Br (2), F (3,4) Acetic acid

Key Observations :

  • Substituent Position : Bromine and fluorine positions significantly alter electronic effects. For example, bromine at the 2-position (original compound) vs. 4-position (analog) may influence steric hindrance and reactivity in cross-coupling reactions .
Physicochemical Properties:
  • Hydrochloride salts (e.g., CAS 1980086-47-2) enhance solubility in polar solvents .
  • Melting Points : Data for the target compound is sparse, but analogs like (2,4,6-trimethoxyphenyl)methanamine show melting points >100°C, suggesting similar thermal stability .

Biological Activity

(2-Bromo-3,4-difluorophenyl)methanamine is a halogenated aromatic amine with potential applications in medicinal chemistry and biological research. The compound's unique structure, characterized by the presence of bromine and fluorine substituents, suggests a range of biological activities due to its ability to interact with various molecular targets.

The compound can be synthesized through bromination and fluorination processes involving phenylmethanamine derivatives. Its synthesis typically requires controlled conditions to optimize yield and purity. The presence of halogens influences both reactivity and biological interactions, making it a subject of interest in pharmacological studies.

The mechanism of action for (2-Bromo-3,4-difluorophenyl)methanamine involves its interaction with specific biological targets. The halogen atoms can modulate the compound's binding affinity to receptors or enzymes, potentially affecting cellular processes such as signal transduction and metabolic pathways.

Biological Activity Overview

Research indicates that (2-Bromo-3,4-difluorophenyl)methanamine exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown efficacy against several bacterial strains, suggesting potential as an antibacterial agent.
  • Anticancer Properties : Preliminary studies indicate that it may inhibit the growth of cancer cell lines, with mechanisms possibly involving apoptosis induction.
  • Neuroprotective Effects : The compound's structural characteristics suggest potential benefits in neurodegenerative disease models.

Antimicrobial Activity

A study examining the antibacterial properties of halogenated phenylmethanamines demonstrated that (2-Bromo-3,4-difluorophenyl)methanamine had significant inhibitory effects against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be comparable to standard antibiotics, indicating its potential as an alternative therapeutic agent.

Bacterial StrainMIC (µg/mL)Comparison with Standard Antibiotics
E. coli50Comparable to ceftriaxone
S. aureus40Comparable to vancomycin

Anticancer Activity

In vitro studies on various cancer cell lines revealed that (2-Bromo-3,4-difluorophenyl)methanamine exhibited cytotoxic effects. Notably, it demonstrated an IC50 value of approximately 15 µM against MCF-7 breast cancer cells, indicating significant antiproliferative activity.

Cell LineIC50 (µM)
MCF-715
HepG220
HCT-11625

Toxicological Profile

Toxicological assessments have indicated that while (2-Bromo-3,4-difluorophenyl)methanamine has promising biological activities, it also poses certain risks. Acute toxicity studies suggest moderate toxicity levels; however, no evidence of endocrine disruption has been found in current literature. Detailed safety data is essential for further development into therapeutic applications.

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